Trimethylsilyl 2-pyridinecarboxylate
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Description
Trimethylsilyl 2-pyridinecarboxylate is a compound that contains a trimethylsilyl group (abbreviated TMS), which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . The compound is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of compounds similar to Trimethylsilyl 2-pyridinecarboxylate has been reported. For instance, 5-Methyl-2-trimethylsilyl-pyridine has been prepared via the “in situ” Grignard reaction of 1-bromo-5-methyl-pyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran .Molecular Structure Analysis
The molecular structure of Trimethylsilyl 2-pyridinecarboxylate is characterized by the presence of a trimethylsilyl group attached to a pyridinecarboxylate molecule. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
Trimethylsilyl 2-pyridinecarboxylate is characterized by chemical inertness and a large molecular volume . In an NMR spectrum, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .Future Directions
The use of trimethylsilyl groups in organic synthesis is a topic of ongoing research. For instance, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Additionally, the use of squaric acid as a coformer to pyridine carboxylic acid cocrystallization has been explored .
properties
IUPAC Name |
trimethylsilyl pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLHHAHWDNTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336227 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl 2-pyridinecarboxylate | |
CAS RN |
17881-49-1 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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